Ethyl 2-(6-bromoquinazolin-2-yl)acetate
Description
Properties
CAS No. |
1159813-62-3 |
|---|---|
Molecular Formula |
C12H11BrN2O2 |
Molecular Weight |
295.13 g/mol |
IUPAC Name |
ethyl 2-(6-bromoquinazolin-2-yl)acetate |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)6-11-14-7-8-5-9(13)3-4-10(8)15-11/h3-5,7H,2,6H2,1H3 |
InChI Key |
RMZDBZAGVMDUDH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=NC=C2C=C(C=CC2=N1)Br |
Canonical SMILES |
CCOC(=O)CC1=NC=C2C=C(C=CC2=N1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Ethyl Acetate Derivatives
Key Observations :
- Electronic Effects : Bromine (electron-withdrawing) in the quinazoline derivative contrasts with the nitro group (stronger electron-withdrawing) in the benzoxazole analog, affecting reactivity and binding interactions .
Key Observations :
- Reaction Efficiency : The quinazoline derivative achieves higher yields (~80%) under reflux conditions compared to benzimidazole analogs (65–75%), likely due to the stability of the quinazoline core .
- Solvent Choice: Acetone and ethanol are common solvents, but DMF is used for less reactive substrates like bromobenzimidazoles .
Crystallographic and Stability Features
Table 3: Crystal Structure Comparisons
Key Observations :
- Stabilization Mechanisms : The benzofuran derivative exhibits π-π stacking (3.814 Å) and hydrogen bonding, enhancing crystal stability . In contrast, the thiazole analog relies solely on hydrogen bonds .
- Data Limitations : Crystallographic data for the quinazoline compound is unavailable, highlighting a gap in structural characterization .
Preparation Methods
Synthesis Overview
The synthesis of Ethyl 2-(6-bromoquinazolin-2-yl)acetate typically involves:
- Formation of 6-bromoquinazolin-4(3H)-one or related quinazoline intermediates.
- Introduction of the ethyl acetate side chain at the 2-position of the quinazoline ring.
- Functional group transformations such as esterification, amidation, or hydrazide formation depending on the target derivative.
Key Preparation Routes
Starting Materials and Initial Quinazoline Formation
- Starting from 5-bromoanthranilic acid : Reacted with cyanoacetamide or thiourea in butanol with triethylamine under reflux conditions to form 2-(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile and related intermediates.
- Formation of 6-bromoquinazolin-4(3H)-one derivatives : Achieved by cyclization and functionalization of anthranilic acid derivatives, often yielding intermediates such as 3-benzyl-6-bromoquinazolin-4(3H)-one.
Introduction of the Ethyl Acetate Side Chain
- Alkylation of quinazolin-4(3H)-one derivatives : Treatment of the quinazolinone intermediate with ethyl bromoacetate or ethyl 2-bromoacetate under basic conditions (e.g., sodium ethoxide) leads to the formation of this compound.
- Esterification reactions : The ester moiety can be introduced by reacting the corresponding acetic acid derivative with ethanol in the presence of acid catalysts or by direct alkylation with ethyl halides.
Hydrazide and Further Functionalization
- Reaction of ethyl 2-(6-bromo-2-(cyanomethyl)-4-oxoquinazolin-3(4H)-yl)acetate with hydrazine hydrate under reflux in ethanol yields hydrazide derivatives, which can be further modified.
- Subsequent condensation with aldehydes such as salicylaldehyde under basic conditions (sodium ethoxide) leads to pyrazole or other heterocyclic derivatives.
Detailed Reaction Conditions and Yields
Representative Synthetic Procedure (Based on Literature)
Preparation of 2-(6-bromo-4-oxoquinazolin-2-yl)acetonitrile : Reflux 5-bromoanthranilic acid with cyanoacetamide in butanol with triethylamine for 6 hours. Cool and filter to isolate the solid intermediate.
Formation of this compound : Dissolve the nitrile intermediate in ethanol, add sodium ethoxide, then add ethyl bromoacetate dropwise under stirring. Stir for 2 hours at room temperature. Filter and recrystallize the product.
Hydrazide and Further Derivatives : Reflux the ester with hydrazine hydrate in ethanol for 6 hours to obtain hydrazide derivatives, which can be further reacted with aldehydes such as salicylaldehyde to form heterocyclic compounds.
Analytical Data Supporting the Preparation
- Mass Spectrometry (MS) : Characteristic molecular ion peaks observed for intermediates and final products confirm molecular weights consistent with this compound and derivatives.
- NMR Spectroscopy : Chemical shifts in DMSO-d6 solvent confirm the presence of ester groups and quinazoline protons.
- Melting Points : Reported melting points for purified compounds provide additional confirmation of compound identity and purity.
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